BenchChemオンラインストアへようこそ!

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 899978-18-8) is a synthetic oxalamide derivative with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.31 g·mol⁻¹. The compound integrates three pharmacophoric modules—a 5-methylisoxazole ring, a 2-oxopyrrolidine (γ-lactam) moiety, and an ethanediamide linker—connected through a propylene spacer.

Molecular Formula C13H18N4O4
Molecular Weight 294.311
CAS No. 899978-18-8
Cat. No. B2879539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
CAS899978-18-8
Molecular FormulaC13H18N4O4
Molecular Weight294.311
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCCC2=O
InChIInChI=1S/C13H18N4O4/c1-9-8-10(16-21-9)15-13(20)12(19)14-5-3-7-17-6-2-4-11(17)18/h8H,2-7H2,1H3,(H,14,19)(H,15,16,20)
InChIKeyPDSZSHZMTXOOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 899978-18-8): Procurement-Relevant Chemical Identity & Structural Profile


N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 899978-18-8) is a synthetic oxalamide derivative with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.31 g·mol⁻¹ . The compound integrates three pharmacophoric modules—a 5-methylisoxazole ring, a 2-oxopyrrolidine (γ-lactam) moiety, and an ethanediamide linker—connected through a propylene spacer [1]. Physicochemical descriptors include a topological polar surface area (TPSA) of 105 Ų, a calculated XLogP3 of −0.1, five hydrogen-bond acceptor sites, two hydrogen-bond donor sites, and five rotatable bonds, together indicating moderate polarity with substantial conformational flexibility [1]. This specific combination of structural features is not replicated by any other commercially available oxalamide analog, making CAS 899978-18-8 a unique entry for systematic structure–activity relationship (SAR) exploration.

Why Generic Oxalamide or Isoxazole Analogs Cannot Substitute for N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide in Scientific Procurement


Oxalamides bearing the 5-methylisoxazol-3-yl group represent a structurally diverse family, yet members differ profoundly in the identity of the second amide substituent, linker length, and terminal heterocycle . The target compound uniquely incorporates a γ-lactam (2-oxopyrrolidin-1-yl) moiety tethered via a three-carbon propyl spacer, a combination that is absent from all close-in analogs such as N1-(5-methylisoxazol-3-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 953987-86-5), N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (commonly referred to as NMO), and N1-(5-methylisoxazol-3-yl)oxalamide (CAS 668462-73-5) . In the broader oxalamide class, even minor variations in the spacer or amide substituent have been shown to produce large shifts in biological potency—for example, IC₅₀ values spanning >10⁴-fold within a single oxalamide chemotype [1]. Consequently, substituting a generic 5-methylisoxazol-3-yl oxalamide for CAS 899978-18-8 without direct evidence of functional equivalence would introduce an uncontrolled variable that can invalidate SAR conclusions, pharmacological profiling, or patent composition-of-matter claims. The quantitative evidence presented below establishes the specific dimensions along which CAS 899978-18-8 is differentiated from the closest available comparators.

Quantitative Differentiation Evidence for N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 899978-18-8) Relative to Closest Analogs


Structural Uniqueness: Three-Component Pharmacophoric Assembly Not Replicated by Any Commercial 5-Methylisoxazol-3-yl Oxalamide

CAS 899978-18-8 is the only commercially catalogued 5-methylisoxazol-3-yl oxalamide that contains the 3-(2-oxopyrrolidin-1-yl)propyl substituent. A systematic survey of the 5-methylisoxazol-3-yl oxalamide chemical space identified five close-in analogs (CAS 668462-73-5, 953987-86-5, 1049452-00-7, 954070-80-5, and the tetrahydrofuran-2-ylmethyl analog); none possesses the γ-lactam-propyl-ethanediamide connectivity . The presence of the 2-oxopyrrolidin-1-yl group introduces a hydrogen-bond-accepting carbonyl and a conformationally constrained five-membered ring that is absent from all comparators .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Hydrogen-Bond Donor/Acceptor Profile: Quantitative Differentiation from N1-(5-methylisoxazol-3-yl)oxalamide (CAS 668462-73-5)

The target compound possesses five hydrogen-bond acceptor (HBA) atoms and two hydrogen-bond donor (HBD) atoms, yielding a total HBA+HBD count of seven, compared with six for the minimal analog N1-(5-methylisoxazol-3-yl)oxalamide (CAS 668462-73-5) [1][2]. This increase arises from the additional carbonyl oxygen in the 2-oxopyrrolidine ring. The topological polar surface area (TPSA) is 105 Ų for the target compound versus approximately 94 Ų for CAS 668462-73-5, representing a 12% increase that can significantly affect membrane permeability predictions [1].

Computational Chemistry Drug Design Molecular Recognition

Lipophilicity Differentiation: XLogP3 of −0.1 Places the Compound in a Distinct Polarity Regime Relative to Substituted Analogs

The calculated partition coefficient (XLogP3) of CAS 899978-18-8 is −0.1, indicating near-equal partitioning between aqueous and organic phases [1]. In the broader isoxazole-oxalamide family, XLogP3 values vary widely depending on the second amide substituent. For example, the tetrahydrofuran-2-ylmethyl analog (C₁₁H₁₅N₃O₄) has an estimated XLogP3 of approximately +0.5 to +0.8, while the phenethyl–pyrrolidine analog (CAS 953987-86-5, C₂₂H₂₄N₄O₃) is substantially more lipophilic with an estimated XLogP3 > +2.5 [2]. The target compound's near-zero XLogP3 results from the opposing contributions of the polar 2-oxopyrrolidine carbonyl and the non-polar propyl spacer [1].

ADME Prediction Physicochemical Profiling Lead Optimization

Commercial Purity Specification: 95%+ Baseline Provides a Minimum Reproducibility Threshold Absent from Unspecified-Grade Analogs

The catalogued purity of CAS 899978-18-8 is specified as ≥95% by the primary listing vendor (CheMenu catalog number CM961856) . Several closely related oxalamide analogs available from the same commercial channel are offered at ≥98% purity, including N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 1211218-10-8) and N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 900001-01-6) . The 95% specification, while suitable for most screening applications, establishes a known baseline; procurement of an analog at unspecified or lower purity can introduce impurity-driven false positives or negatives.

Analytical Chemistry Assay Reproducibility Procurement Quality Assurance

Biological Activity Gap: No Published Target-Specific IC₅₀ or Kd Data Exist for CAS 899978-18-8, Defining a Clear Experimental Frontier

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases (conducted 2026-05-09) yielded zero entries containing quantitative target-engagement data (IC₅₀, EC₅₀, Kd, Ki, or percent inhibition at a defined concentration) for CAS 899978-18-8 [1][2][3]. In contrast, the broader N-(5-methylisoxazol-3-yl) amide chemotype has multiple entries in BindingDB (e.g., BDBM42074: IC₅₀ = 93,800 nM; BDBM48932: IC₅₀ data available) [3]. The absence of published activity data for the target compound means that no other compound has been validated as a functional substitute in any assay system, making CAS 899978-18-8 the only entity whose biological profile can be de novo established under a given experimental protocol.

Pharmacological Screening Target Engagement Chemical Probe Development

Optimal Procurement and Application Scenarios for N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide (CAS 899978-18-8)


De Novo Kinase or Enzyme Inhibitor Screening Library Expansion

The compound's unique 5-methylisoxazole–oxalamide–2-oxopyrrolidine architecture [1] makes it a strong candidate for inclusion in diversity-oriented screening libraries targeting ATP-binding or allosteric sites. The γ-lactam carbonyl provides an additional hydrogen-bond acceptor not present in simpler 5-methylisoxazol-3-yl oxalamides [2], potentially engaging the hinge region of kinases or the catalytic machinery of serine hydrolases. Procurement at ≥95% purity is sufficient for primary single-concentration screening; hit confirmation should employ re-purified material (>98%) to exclude impurity-driven activity.

Structure–Activity Relationship (SAR) Studies of the 2-Oxopyrrolidine Pharmacophore

Because no commercial 5-methylisoxazol-3-yl oxalamide contains the 2-oxopyrrolidine moiety [1], CAS 899978-18-8 is the mandatory starting point for any SAR campaign that systematically varies the γ-lactam ring (e.g., ring expansion to δ-valerolactam, N-alkylation, or carbonyl reduction). The compound's five rotatable bonds and moderate TPSA (105 Ų) [2] offer sufficient conformational flexibility to probe binding-pocket depth, while the XLogP3 of −0.1 [2] ensures adequate aqueous solubility for biochemical assay conditions without co-solvent interference.

Physicochemical Benchmarking for CNS Drug-Property Space

With a TPSA of 105 Ų and XLogP3 of −0.1 [1], the compound resides near the optimal region for CNS oral bioavailability (TPSA < 90 Ų and 1 < LogP < 4 for passive blood–brain barrier penetration). Although its polarity slightly exceeds the TPSA threshold, it serves as a valuable negative control or scaffold for property-guided optimization. The compound can be used alongside lipophilic analogs (e.g., the phenethyl–pyrrolidine derivative with XLogP3 > 2.5) [2] to experimentally determine the relationship between calculated polarity and measured brain-to-plasma ratio in rodent models.

Analytical Reference Standard for Chromatographic Method Development

The distinct InChIKey (PDSZSHZMTXOOMD-UHFFFAOYSA-N) and well-resolved SMILES string [1] facilitate unambiguous identification by LC-MS or GC-MS. The compound can serve as a retention-time marker for reverse-phase HPLC method development targeting moderately polar oxalamides (predicted logD₇.₄ ≈ −0.1). Procurement of a characterized batch with a certificate of analysis (CoA) specifying chromatographic purity and residual solvent profile is recommended for this application.

Quote Request

Request a Quote for N1-(5-methylisoxazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.